molecular formula C15H14N8O2S2 B12180582 6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine

6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine

Cat. No.: B12180582
M. Wt: 402.5 g/mol
InChI Key: HUKCRLOTLGAZBN-UHFFFAOYSA-N
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Description

6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine is a complex organic compound with a molecular formula of C15H14N8O2S2 and a molecular weight of 402.4541 . This compound features a purine core substituted with a piperazine ring, which is further functionalized with a benzothiadiazole sulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole sulfonyl group.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the purine and piperazine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced purine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine involves its interaction with specific molecular targets. The benzothiadiazole sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The purine core can mimic natural purines, allowing the compound to interfere with purine metabolism pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine is unique due to its combination of a purine core with a benzothiadiazole sulfonyl piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

The compound 6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine is a complex organic molecule that integrates a purine core with a benzothiadiazole sulfonamide and piperazine moieties. This unique structural arrangement suggests significant potential for various biological activities, particularly in medicinal chemistry.

Structural Features

The structural formula can be represented as follows:

ComponentDescription
Purine Core Central structure known for its role in nucleic acids.
Benzothiadiazole Contributes to biological activity through interactions with proteins and enzymes.
Piperazine Ring Enhances binding affinity to biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The benzothiadiazole moiety may inhibit specific enzymes, modulating metabolic pathways.
  • Receptor Interaction : The piperazine ring can facilitate interactions with various receptors, influencing cellular signaling.
  • Nucleic Acid Binding : The purine structure allows potential binding to nucleic acids, affecting gene expression and replication processes.

Biological Activity

Research indicates that derivatives of benzothiadiazole and piperazine often exhibit diverse biological activities, including:

  • Anticancer Properties : Compounds containing benzothiadiazole are frequently studied for their anticancer effects due to their ability to interfere with cell proliferation pathways.
  • Antidiabetic Effects : Similar structures have shown promise in managing blood glucose levels by inhibiting enzymes like 11beta-HSD1, which is crucial in glucose metabolism .
  • Antimicrobial Activity : Piperazine derivatives are well-documented for their antimicrobial properties, potentially applicable in treating bacterial infections.

Case Studies and Research Findings

  • Antidiabetic Activity Study :
    • A study evaluated the antidiabetic effects of related compounds in a non-insulin-dependent diabetes mellitus rat model. Significant reductions in plasma glucose levels were observed, suggesting a similar potential for the compound .
  • Anticancer Potential :
    • Research on benzothiadiazole derivatives indicates their ability to inhibit cancer cell growth through apoptosis induction and cell cycle arrest. The structural diversity provided by the piperazine ring may enhance these effects.
  • In Vitro Studies :
    • In vitro assays have demonstrated that compounds with similar structures can modulate enzyme activity, leading to altered metabolic profiles relevant to diseases such as diabetes and cancer .

Data Table of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
IndomethacinIndole derivativeAnti-inflammatory
Benzothiadiazole DerivativesBenzothiadiazole coreAnticancer
Piperazine-based CompoundsPiperazine ringAntimicrobial

Properties

Molecular Formula

C15H14N8O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

4-[4-(7H-purin-6-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C15H14N8O2S2/c24-27(25,11-3-1-2-10-12(11)21-26-20-10)23-6-4-22(5-7-23)15-13-14(17-8-16-13)18-9-19-15/h1-3,8-9H,4-7H2,(H,16,17,18,19)

InChI Key

HUKCRLOTLGAZBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2NC=N3)S(=O)(=O)C4=CC=CC5=NSN=C54

Origin of Product

United States

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